Ethyl 2-{[(1-benzoselenophen-2-yl)sulfanyl]methyl}benzoate
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Overview
Description
Ethyl 2-{[(1-benzoselenophen-2-yl)sulfanyl]methyl}benzoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a benzoselenophene moiety, which is a selenium-containing heterocycle, making it unique due to the presence of selenium in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(1-benzoselenophen-2-yl)sulfanyl]methyl}benzoate typically involves the reaction of benzoselenophene derivatives with ethyl 2-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(1-benzoselenophen-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The selenium atom in the benzoselenophene ring can be oxidized to form selenoxides or selenones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoselenophene moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: The corresponding alcohol.
Substitution: Halogenated or nitrated derivatives of the benzoselenophene ring.
Scientific Research Applications
Ethyl 2-{[(1-benzoselenophen-2-yl)sulfanyl]methyl}benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(1-benzoselenophen-2-yl)sulfanyl]methyl}benzoate is not fully understood. it is believed that the selenium atom plays a crucial role in its biological activity. Selenium can interact with various molecular targets, including enzymes and proteins, potentially leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress in cells . This oxidative stress can trigger apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromobenzo[b]selenophene-2-carboxylate: Another selenium-containing ester with similar structural features.
Ethyl 3-cyanobenzo[b]selenophene-2-carboxylate: A derivative with a cyano group instead of the sulfanyl group.
Uniqueness
Ethyl 2-{[(1-benzoselenophen-2-yl)sulfanyl]methyl}benzoate is unique due to the presence of both a benzoselenophene ring and a sulfanyl group
Properties
CAS No. |
62688-14-6 |
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Molecular Formula |
C18H16O2SSe |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 2-(1-benzoselenophen-2-ylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C18H16O2SSe/c1-2-20-18(19)15-9-5-3-8-14(15)12-21-17-11-13-7-4-6-10-16(13)22-17/h3-11H,2,12H2,1H3 |
InChI Key |
POJZWNXDXVUQSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CSC2=CC3=CC=CC=C3[Se]2 |
Origin of Product |
United States |
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